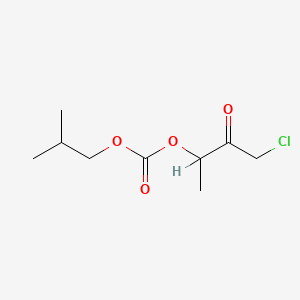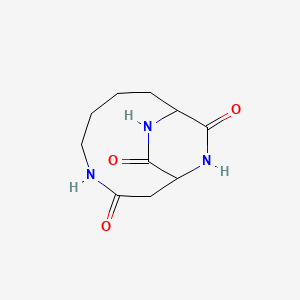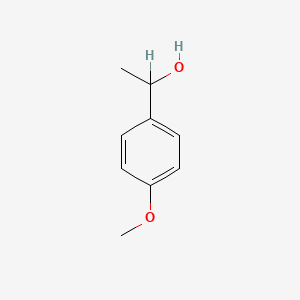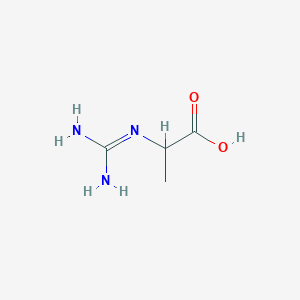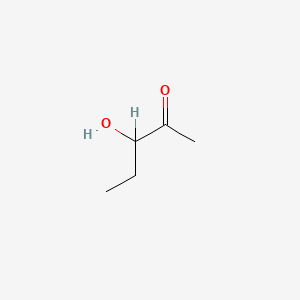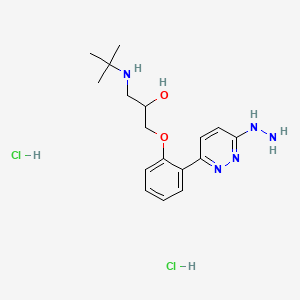
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a t-butylamino group, a hydroxypropoxy group, and a hydrazinopyridazine moiety, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the t-butylamino-2-hydroxypropoxy intermediate: This step involves the reaction of t-butylamine with an epoxide, such as glycidol, under basic conditions to form the t-butylamino-2-hydroxypropoxy intermediate.
Coupling with a phenyl derivative: The intermediate is then coupled with a phenyl derivative, such as 2-bromophenol, using a palladium-catalyzed cross-coupling reaction to form the 2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl intermediate.
Formation of the hydrazinopyridazine moiety: The final step involves the reaction of the intermediate with hydrazine and a pyridazine derivative under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazine moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the hydrazine moiety can yield an amine.
科学的研究の応用
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
4-(3-t-Butylamino-2-hydroxypropoxy)benzimidazol-2-one: Similar structure with a benzimidazole moiety instead of a pyridazine.
7-(3-t-Butylamino-2-hydroxypropoxy)-1(2H)-phthalazinthione: Contains a phthalazinthione moiety instead of a pyridazine.
methyl 4-(2-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-4-oxobutanoate: Features a butanoate ester instead of a hydrazinopyridazine.
Uniqueness
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
73793-66-5 |
|---|---|
分子式 |
C17H27Cl2N5O2 |
分子量 |
404.3 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H25N5O2.2ClH/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14;;/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22);2*1H |
InChIキー |
JXYMAOJZCNBDTB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.Cl.Cl |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.Cl.Cl |
関連するCAS |
72849-00-4 (monohydrate) |
同義語 |
3-(2-(3-t-butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine Dl-3-(2-(3-t-butylamino-2-hydroxypropoxy)phenyl)-6-hydrazinopyridazine prizidilol prizidilol monohydrate prizidilol monosulfate, monohydrate SK and F 92657 SK and F-92657 SKF 92657 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

